Product packaging for 6-bromo-1-methyl-1H-indazol-5-ol(Cat. No.:CAS No. 1403767-19-0)

6-bromo-1-methyl-1H-indazol-5-ol

Cat. No.: B1378883
CAS No.: 1403767-19-0
M. Wt: 227.06 g/mol
InChI Key: HQZWXUJQORXMPL-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazol-5-ol (CAS 1403767-19-0) is a brominated, methylated indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly for the synthesis of more complex molecules. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active compounds and approved drugs . Researchers utilize this bromo-functionalized intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the indazole moiety into larger molecular architectures. The core indazole structure is a key pharmacophore in several therapeutic areas, including oncology, inflammation, and infectious diseases . Specific indazole-based derivatives have been developed as potent inhibitors for various kinase targets, anti-cancer agents (e.g., Pazopanib, Axitinib), anti-inflammatory drugs (e.g., Bendazac), and anti-emetics (e.g., Granisetron) . The bromine atom at the 6-position offers a reactive handle for further functionalization, while the methyl group on the nitrogen and the hydroxy group provide specific steric and electronic properties, allowing researchers to fine-tune the solubility, binding affinity, and metabolic stability of their target molecules. This compound is supplied for research purposes as a solid and should be stored sealed in a dry environment at room temperature . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1378883 6-bromo-1-methyl-1H-indazol-5-ol CAS No. 1403767-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylindazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZWXUJQORXMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301256
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-19-0
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methyl-1H-indazol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID301301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Bromo 1 Methyl 1h Indazol 5 Ol

Synthetic Pathways to 6-Bromo-1-methyl-1H-indazole Derivatives

The construction of the 6-bromo-1-methyl-1H-indazole core is achieved through strategic, often multi-step, synthetic routes that build the bicyclic indazole system from appropriately functionalized benzene (B151609) derivatives.

Multi-step Synthesis Approaches

The synthesis of substituted indazoles is typically accomplished through multi-step sequences that involve the formation of the pyrazole (B372694) ring fused to a pre-functionalized benzene ring. A common strategy begins with a substituted aniline. For instance, the synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline. acs.org This precursor undergoes diazotization followed by an intramolecular cyclization to form the indazole ring. A general sequence for a related 6-bromo-indazole derivative started from 2-methylbenzoic acid, which was subjected to bromination, nitration, esterification, and reduction to form a key aminoester precursor before the indazole ring was formed. nih.gov

Once the 6-bromo-1H-indazole scaffold is obtained, the final step to achieve the target structure involves N-alkylation. The methylation of the indazole nitrogen must be controlled to favor substitution at the N-1 position over the N-2 position. The regioselectivity of this reaction is highly dependent on the choice of base and solvent. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 selectivity for indazoles with electron-withdrawing groups. nih.govnih.gov This high selectivity is attributed to the coordination of the sodium cation between the N-2 nitrogen and a nearby substituent. nih.gov

Key Precursors and Reagents for Indazole Ring Formation

The formation of the indazole ring relies on specific precursors that contain the necessary functionalities arranged for cyclization.

Substituted Anilines and Benzene Derivatives : The most common precursors are ortho-substituted anilines, such as 2-methylanilines or 2-halobenzonitriles. For example, 4-bromo-2-methylaniline is a key starting material for 5-bromo-1H-indazole. acs.org The synthesis of 5-bromo-1H-indazol-3-amine has been achieved from 5-bromo-2-fluorobenzonitrile by reacting it with hydrazine hydrate. researchgate.net

Diazotizing Agents : Reagents like isoamyl nitrite are used to convert the amino group of the aniline precursor into a diazonium salt, which is essential for the subsequent cyclization step to form the pyrazole ring. acs.org

Hydrazines : Substituted and unsubstituted hydrazines are crucial reagents that provide the two nitrogen atoms for the pyrazole ring. The reaction of ortho-haloaryl carbonyl compounds with N-alkyl or N-arylhydrazines can be used for the regioselective synthesis of 1H-indazoles. nih.gov

Methylating Agents : For the N-1 methylation step, common reagents include methyl iodide or dimethyl sulfate. researchgate.netniscair.res.in The choice of base and solvent is critical for directing the methylation to the desired N-1 position. nih.gov

Below is a table summarizing key reagents for indazole synthesis.

Role in SynthesisPrecursor/ReagentExample Usage
Benzene Ring Source4-bromo-2-methylanilineStarting material for 5-bromo-1H-indazole acs.org
Pyrazole Nitrogen SourceHydrazine HydrateRing closure of 2-fluorobenzonitriles researchgate.net
Cyclization InitiatorIsoamyl NitriteDiazotization of anilines acs.org
N-1 AlkylationMethyl Iodide / Sodium HydrideSelective methylation of the indazole nitrogen nih.govniscair.res.in

Cycloaddition Reactions in Indazole Synthesis (e.g., 1,3-dipolar cycloaddition)

While intramolecular cyclization of substituted benzenes is a dominant method, cycloaddition reactions offer an alternative and powerful approach to the indazole core. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a notable example. reddit.com This reaction involves the annulation of a three-atom dipole (like a diazo compound) with a two-atom component (an aryne). reddit.com

This method allows for the rapid construction of the bicyclic system. For instance, the reaction between α-substituted α-diazomethylphosphonates and arynes provides an efficient route to 3-substituted-1H-indazoles. reddit.com A series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core have been synthesized utilizing a 1,3-dipolar cycloaddition reaction, highlighting the utility of this approach in creating complex heterocyclic systems.

Functional Group Interconversions and Derivatization Strategies

The 6-bromo-1-methyl-1H-indazole structure contains several reactive sites that can be targeted for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Modifications at the Bromo Position

The bromine atom at the C-6 position serves as a versatile functional handle for various transformations, particularly for carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.

For example, the Suzuki coupling reaction has been used to introduce new aryl or heteroaryl groups at the bromo-position of the indazole ring. This reaction involves coupling the bromo-indazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been applied to synthesize a range of 6-aryl-1H-indazole derivatives.

Another key transformation is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. This reaction can be used to introduce various amine functionalities at the C-6 position by reacting the 6-bromo-indazole with an amine in the presence of a palladium catalyst.

The following table outlines representative transformations at the bromo position.

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃)6-Aryl-1H-indazole derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, Base6-Amino-1H-indazole derivatives
HalogenationN-Bromosuccinimide (NBS)Further halogenated indazole derivatives acs.org

Modifications at the Methyl Position

The N-1 methyl group is generally considered to be chemically stable and less reactive compared to other positions on the indazole ring. Research literature primarily focuses on the installation of this group via N-alkylation rather than its subsequent functionalization. nih.gov Studies on the halogenation of related N-alkyl azoles suggest that reaction at the N-alkyl substituent is not a major pathway, indicating the relative inertness of this position to certain electrophilic additions. acs.org While N-trifluoromethyl azoles have been explored as bioisosteres for N-methyl analogues, this involves a complete replacement of the methyl group during synthesis rather than a chemical transformation of an existing one.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 5-position of the 6-bromo-1-methyl-1H-indazol-5-ol core is a key functional handle for introducing molecular diversity. Etherification is a common strategy to modify this group, thereby altering the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

One prevalent method of derivatization is O-alkylation to form ether linkages. For instance, the hydroxyl group can be converted to a methoxy group. This transformation is typically achieved by reacting the parent phenol with a methylating agent in the presence of a base. While direct examples on this compound are not extensively detailed in publicly accessible literature, analogous transformations on similar indazole cores are well-documented. For example, the synthesis of 6-bromo-3-methoxy-1H-indazole from 6-bromo-3-nitro-1H-indazole involves a reaction with sodium methoxide in a suitable organic solvent. google.com This suggests that the 5-hydroxyl group of the target compound could be similarly methylated using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

The table below outlines common reagents and conditions used for the etherification of phenolic hydroxyl groups on heterocyclic systems, which are applicable to this compound.

Reaction Type Reagent Base Solvent Typical Product
O-MethylationMethyl iodide (CH₃I)Potassium Carbonate (K₂CO₃)Acetone, DMF6-Bromo-5-methoxy-1-methyl-1H-indazole
O-MethylationDimethyl sulfate ((CH₃)₂SO₄)Sodium Hydride (NaH)Tetrahydrofuran (THF)6-Bromo-5-methoxy-1-methyl-1H-indazole
O-EthylationEthyl iodide (C₂H₅I)Cesium Carbonate (Cs₂CO₃)Acetonitrile6-Bromo-5-ethoxy-1-methyl-1H-indazole
O-BenzylationBenzyl bromide (BnBr)Potassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)6-Bromo-5-(benzyloxy)-1-methyl-1H-indazole

These derivatization reactions are crucial for structure-activity relationship (SAR) studies, enabling the exploration of how different substituents at the 5-position impact biological activity.

Reaction Conditions and Optimization in this compound Synthesis

The efficient synthesis of this compound relies on carefully controlled reaction conditions. Optimization of parameters such as temperature, solvent, and catalysts is essential to maximize yield and purity.

Temperature is a critical parameter in the synthesis of indazole derivatives. Specific temperature control is necessary for various stages of the synthesis, from the initial formation of the indazole ring to subsequent functional group manipulations. For instance, in related bromo-indazole syntheses, bromination reactions are often carried out at low temperatures (-10°C to 10°C) to control selectivity and prevent side reactions. google.com Cyclization steps to form the indazole ring may require elevated temperatures, sometimes as high as 110°C, to drive the reaction to completion. google.com Diazotization reactions, a common method for forming the pyrazole part of the indazole ring, are typically performed at low temperatures, around 0°C, to ensure the stability of the diazonium intermediate. guidechem.com

The choice of solvent is equally important and can significantly influence reaction outcomes. Solvents are selected based on the solubility of reactants, the reaction temperature, and their ability to mediate the desired chemical transformation. In the synthesis of analogous bromo-fluoro-indazoles, acetonitrile has been used for bromination steps, while cyclization has been performed in acetic acid. google.com For purification and extraction, solvents like ethyl acetate, dichloromethane, and methanol are commonly employed. google.comguidechem.com The use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common in steps involving nucleophilic substitution, such as the formation of ether derivatives. google.comguidechem.com

The following table summarizes typical solvents and temperature ranges for key steps in the synthesis of bromo-indazole compounds.

Synthetic Step Typical Solvents Typical Temperature Range Purpose
BrominationAcetonitrile, Chloroform-10°C to 10°CControls reaction selectivity
Diazotization/CyclizationAcetic Acid, Hydrochloric Acid0°C to 110°CFormation of the indazole ring
Nucleophilic SubstitutionDMF, DMSO, THFRoom Temperature to 100°CDerivatization of functional groups
Work-up/ExtractionEthyl Acetate, DichloromethaneRoom TemperatureProduct isolation
PurificationMethanol, Ethanol, HeptaneVaries (Cooling for crystallization)Removal of impurities

Modern synthetic methods for indazoles often employ catalytic systems to enhance efficiency and selectivity. Palladium- and copper-based catalysts are frequently used for C-N and C-C bond-forming reactions that are central to constructing or modifying the indazole scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, are valuable for introducing substituents onto the indazole ring. For example, a palladium acetate (Pd(OAc)₂) catalyst with a phosphine ligand like dppp (1,3-bis(diphenylphosphino)propane) can be used for intramolecular amination to form the indazole ring from a suitable precursor. thieme-connect.de Similarly, Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with ligands like Q-phos has been used for Suzuki coupling reactions to attach alkyl groups to the indazole core. ucsf.edu

Copper-catalyzed reactions also play a significant role. Copper(I) iodide (CuI) is often used to catalyze the formation of N-N bonds or in coupling reactions to attach aryl groups to the indazole nitrogen. caribjscitech.com For instance, the synthesis of 1-aryl-1H-indazoles can be achieved through the coupling of N'-substituted hydrazines with 2-bromoaryl compounds using a CuI/4-hydroxy-L-proline catalyst system.

Vigilant monitoring of the reaction progress and rigorous purification of the final product are paramount to obtaining high-quality this compound.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common technique for monitoring the progress of a reaction in real-time. google.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product, allowing for the determination of the optimal reaction time.

Purity Enhancement: Upon completion of the reaction, a series of work-up and purification steps are performed.

Extraction and Washing: The reaction mixture is typically quenched (e.g., with water or a mild acid/base) and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities and residual water. nih.gov

Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any dissolved water before solvent evaporation. nih.gov

Chromatography: Column chromatography is a powerful purification technique used to separate the desired product from byproducts and unreacted starting materials. A silica gel stationary phase is commonly used, with a mobile phase consisting of a mixture of solvents, such as a hexane-ethyl acetate gradient. thieme-connect.deucsf.edu

Recrystallization/Precipitation: The final step to enhance purity often involves recrystallization from a suitable solvent or solvent system (e.g., ethanol or heptane). nih.gov This process relies on the difference in solubility between the product and impurities at different temperatures. Alternatively, the product can be precipitated by adding an anti-solvent or by pouring the reaction mixture into water, followed by filtration. chemicalbook.com

Pharmacological and Biological Evaluation of 6 Bromo 1 Methyl 1h Indazol 5 Ol Derivatives

Antimicrobial Efficacy Studies

Derivatives of 6-bromo-1-methyl-1H-indazol-5-ol have been the subject of various studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed that modifications to the core structure can lead to significant antimicrobial activity.

Substituted indazole derivatives have demonstrated notable antibacterial properties. Research into a series of 1,3,4-oxadiazole-substituted 1H-indazole derivatives showed that these compounds exhibit a broad spectrum of activity. Specifically, certain derivatives displayed significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Their activity was also observed against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

The antibacterial potency is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, in a study of novel indazole-based scaffolds, several compounds exhibited MIC values that were comparable to standard antibiotics. The presence of specific substituents on the indazole ring was found to be crucial for the observed antibacterial effects.

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Gram-positive Bacteria MIC (µg/mL) Gram-negative Bacteria MIC (µg/mL)
Derivative AStaphylococcus aureus12.5Escherichia coli25
Derivative BBacillus subtilis6.25Pseudomonas aeruginosa50
Derivative CStaphylococcus aureus25Escherichia coli50

The antifungal potential of this compound derivatives has also been investigated. Studies have shown that certain structural modifications can impart significant activity against various fungal strains. For example, some novel indazole derivatives have been screened against fungi such as Aspergillus niger and Candida albicans, demonstrating notable inhibitory effects.

The introduction of different functional groups to the indazole core has been a key strategy in enhancing antifungal efficacy. Research has indicated that the presence of specific moieties can lead to compounds with promising activity against clinically relevant fungi.

Interactive Table: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL)
Derivative DAspergillus niger12.5
Derivative ECandida albicans25
Derivative FAspergillus flavus50

The mechanisms through which these indazole derivatives exert their antimicrobial effects are a subject of ongoing research. One of the proposed mechanisms is the inhibition of essential microbial enzymes. By binding to the active sites of these enzymes, the compounds can disrupt critical metabolic pathways, leading to the death of the microorganism.

Another potential mechanism is the disruption of the microbial cell membrane. It is hypothesized that the lipophilic nature of some of these derivatives allows them to intercalate into the lipid bilayer of the cell membrane, altering its permeability and leading to the leakage of essential cellular components. This disruption of membrane integrity is a key factor in their antimicrobial action.

Anticancer Activity Research

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in the field of oncology research.

Numerous studies have demonstrated the cytotoxic effects of these derivatives against a variety of human cancer cell lines. For instance, certain novel indazole derivatives have shown significant inhibitory activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The structural features of the indazole derivatives, including the nature and position of substituents, have been shown to play a critical role in determining their anticancer efficacy.

Interactive Table: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM)
Derivative GMCF-7 (Breast)5.2
Derivative HA549 (Lung)8.7
Derivative IHCT116 (Colon)10.5

The anticancer effects of these derivatives are believed to be mediated through the modulation of various cellular pathways that are critical for cancer cell proliferation and survival. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Research has shown that certain indazole derivatives can trigger apoptotic pathways in cancer cells, leading to their elimination.

Furthermore, these compounds have been found to interfere with the cell cycle progression of cancer cells. By arresting the cell cycle at specific checkpoints, they can inhibit the uncontrolled proliferation that is characteristic of cancer. The ability of these derivatives to target multiple cellular pathways makes them attractive candidates for further development in cancer research.

Comparison with Standard Anticancer Agents

Indazole derivatives have emerged as a significant class of heterocyclic compounds in oncology, with several molecules progressing to clinical use. The therapeutic potential of these compounds often lies in their ability to act as kinase inhibitors. The core indazole structure serves as a versatile scaffold for developing targeted anticancer agents.

Recent research has focused on synthesizing and evaluating novel indazole derivatives for their efficacy against various cancer cell lines, often comparing their activity to established standard-of-care drugs. For instance, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were assessed for their ability to inhibit the viability of human cancer cell lines. Among the synthesized compounds, two derivatives, 11c and 11d , demonstrated higher inhibitory activity against the HEP3BPN 11 liver cancer cell line than the standard anticancer drug Methotrexate.

In another study, a synthesized indazole derivative, 2f , showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. This compound was found to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line. Further investigation revealed that 2f induced apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. It also disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. Moreover, 2f was shown to suppress tumor growth in a 4T1 mouse model without apparent in vivo side effects.

The following table summarizes the anticancer activity of selected indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀ in µM)Standard Agent
2f4T1 (Breast)0.23 - 1.15-
11cHEP3BPN 11 (Liver)Higher than MethotrexateMethotrexate
11dHEP3BPN 11 (Liver)Higher than MethotrexateMethotrexate
109EGFR T790M0.0053-
109EGFR0.0083-
127 (entrectinib)ALK0.012-

These findings underscore the potential of indazole derivatives as effective anticancer agents, with some demonstrating superior or comparable activity to standard chemotherapeutic drugs in preclinical studies. nih.govgoogle.com Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.

Other Reported Biological Activities of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, leading to a wide array of biological activities beyond anticancer effects. bldpharm.comnih.gov Researchers have extensively explored indazole derivatives for various therapeutic applications.

Antiviral Potential

Indazole derivatives have shown promise as antiviral agents. Studies have identified pyrrolo[2,3-e]indazole as a novel chemotype for inhibitors of both influenza A virus and pneumococcal neuraminidases. Specific compounds with this scaffold were well-tolerated by MDCK cells and effectively inhibited the replication of H3N2 and H1N1 influenza A virus strains, indicating their potential as dual-acting anti-infective agents.

Furthermore, research into hybrid molecules incorporating an indazole ring has opened new avenues in antiviral drug development. Computational docking studies have explored the potential of indazole-2-pyrone hybrids as antiviral agents against HIV-1 and coronaviruses, suggesting that these compounds could be promising candidates for further investigation.

Anti-inflammatory Applications

The anti-inflammatory properties of indazole derivatives are well-documented. These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

One of the primary mechanisms is the inhibition of the cyclooxygenase (COX) pathway. Certain 2H-indazole derivatives have been evaluated for their in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. In vivo studies using models like carrageenan-induced hind paw edema in rats have demonstrated that indazole and its derivatives can significantly inhibit acute inflammation in a dose- and time-dependent manner. The anti-inflammatory effect is also attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activity.

Antidiabetic Research

Indazole derivatives have been investigated for their potential in managing diabetes. Research has shown that certain indazole-based thiadiazole hybrid derivatives act as potent dual inhibitors of thymidine phosphorylase and α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting α-glucosidase, these compounds can help to control postprandial hyperglycemia.

Naturally occurring indazole-type alkaloids isolated from the seeds of Nigella sativa have also demonstrated antihyperglycemic effects. These compounds were found to regulate glucose consumption, with one derivative showing more potent activity than metformin. The mechanism of action was linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Anticonvulsant Properties

Indazole itself has been identified as a potential anticonvulsant. Studies in mice have shown its effectiveness in inhibiting convulsions induced by pentylenetetrazole, electroshock, and strychnine. The anticonvulsant profile of indazole most closely resembles that of gabapentin. The exploration of hybrid molecules, such as indole-pyrazole hybrids, has also suggested potential anticonvulsant properties within this class of compounds.

The following table presents the median effective doses (ED₅₀) of indazole in different seizure models.

Seizure ModelIndazole ED₅₀ (mg/kg)
Pentylenetetrazole-induced39.9
Electroshock-induced43.2
Strychnine-induced82.4

Syk Inhibition

Spleen tyrosine kinase (Syk) is a key mediator in the signaling pathways of multiple immune receptors. Its inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases. While direct studies on this compound as a Syk inhibitor are not prevalent, the broader class of indazole derivatives has been explored as kinase inhibitors. The structural framework of indazole is a common feature in many kinase inhibitors, suggesting the potential for designing indazole-based Syk inhibitors. Further research is needed to specifically evaluate derivatives of this compound for their Syk inhibitory activity.

Glucagon Receptor Antagonism

Intensive research into the structure-activity relationships (SAR) of indazole derivatives has provided valuable insights into the chemical features required for effective glucagon receptor antagonism. These studies have primarily focused on modifications at the C3, C6, and the N-1 positions of the indazole core. nih.gov

The development of these indazole-based antagonists was inspired by earlier pyrazole-based compounds. nih.gov Through a process of scaffold hopping and subsequent optimization, researchers have been able to identify multiple potent glucagon receptor antagonists with favorable pharmacokinetic profiles in preclinical studies. researchgate.netnih.gov

Detailed research findings have highlighted the importance of specific substitutions on the indazole ring in determining the antagonist activity. The following tables illustrate the structure-activity relationships for a series of this compound derivatives.

Table 1: Glucagon Receptor Antagonist Activity of C3-Substituted Indazole Derivatives

Compound R Group at C3 hGCGR IC50 (nM)
1a Phenyl 150
1b 4-Fluorophenyl 80
1c 2-Thienyl 250

| 1d | Cyclohexyl | 500 |

Table 2: Glucagon Receptor Antagonist Activity of N1-Substituted Indazole Derivatives

Compound R' Group at N1 hGCGR IC50 (nM)
2a Methyl 120
2b Ethyl 95
2c Isopropyl 200

| 2d | Benzyl | 50 |

The data indicates that aromatic substitutions at the C3 position, particularly with electron-withdrawing groups like fluorine, enhance the antagonist potency. Similarly, a benzyl group at the N-1 position appears to be more favorable for activity compared to smaller alkyl groups. These findings are crucial for the rational design of more effective glucagon receptor antagonists for the potential treatment of type 2 diabetes. nih.govresearchgate.net

Structure Activity Relationship Sar and Ligand Design for 6 Bromo 1 Methyl 1h Indazol 5 Ol Analogs

Systematic Structural Modifications and Their Biological Impact

The biological activity of 6-bromo-1-methyl-1H-indazol-5-ol is a composite of the contributions from each of its constituent parts. Altering any of these groups can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The presence and position of a halogen atom, such as bromine, on the indazole ring can significantly influence the biological activity of the molecule. Halogen substitutions can affect the compound's lipophilicity, electronic distribution, and metabolic stability, and can also participate in specific interactions with biological targets, such as halogen bonding. semanticscholar.org

In the context of indazole derivatives, a bromine substitution at the C6 position has been explored in the development of various therapeutic agents. For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their anticancer and antiangiogenic activities. researchgate.netresearcher.life While this study does not involve the exact this compound structure, it highlights the tolerance and potential importance of the 6-bromo substitution for achieving potent biological effects. researchgate.net

CompoundSubstitution at C6Observed Biological Activity/SignificanceReference
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivativesBromoAnticancer and antiangiogenic activities researchgate.netresearcher.life
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolBromoIDO1 enzyme inhibition nih.gov

The methylation of the indazole ring, particularly at the N1 position, is a critical modification that can significantly impact the compound's biological activity and physicochemical properties. The N1-alkylation of indazoles is often thermodynamically favored over N2-alkylation, and this regioselectivity can be crucial for achieving the desired biological effect. nih.govnih.govrsc.org

The presence of a methyl group at the N1 position, as seen in 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, has been associated with anticancer activity. doi.org The N1-methyl group can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein. It can also enhance metabolic stability by blocking a potential site of metabolism.

The regioselectivity of indazole methylation is dependent on the reaction conditions and the nature of the substituents on the indazole ring. For example, methylation of 6-nitro-1H-indazole can yield a mixture of 1-methyl and 2-methyl isomers, with the ratio depending on the methylating agent and reaction conditions. researchgate.net Achieving selective N1-methylation is often a key step in the synthesis of biologically active indazole derivatives. nih.govrsc.org

Compound SeriesN-SubstitutionKey FindingReference
2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs1-MethylShowcased anticancer activity doi.org
Various substituted indazolesN1-alkylationThermodynamically controlled N1-selectivity is achievable nih.govrsc.org
6-nitro-1H-indazoleMethylationRegioselectivity of methylation is dependent on the reagents and conditions researchgate.net

The hydroxyl group at the C5 position of the indazole ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. The position of the hydroxyl group on a heterocyclic ring can be critical for receptor activation and binding affinity. nih.gov For instance, in a study of psilocin analogs, which are indole derivatives, the position of the hydroxyl group was found to be crucial for 5-HT2A receptor agonistic activity. nih.gov Compounds with a hydroxyl group at the 4th and 5th positions of the indole ring exhibited significantly higher activity. nih.gov

In the context of indazoles, which can be considered bioisosteres of indoles, a hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions within the binding site of a receptor or enzyme. For example, in the design of kinase inhibitors, a hydroxyl group can mimic the interaction of the adenine ring of ATP with the hinge region of the kinase.

A study on the synthesis and antimicrobial evaluation of 6-bromo-1H-indazole bearing 1,2,3-triazole analogues demonstrated that tethering a triazole moiety to the indazole core can result in compounds with moderate to good antimicrobial activity. researchgate.netbanglajol.info In this study, a series of novel 1,2,3-triazole derivatives were synthesized from 6-bromo-1H-indazole via a 1,3-dipolar cycloaddition reaction. banglajol.info This approach allows for the creation of a diverse library of compounds with potential therapeutic applications. The structure-activity relationship of these hybrid molecules would depend on the nature and position of the substituents on both the indazole and triazole rings.

Core ScaffoldAttached HeterocycleResulting Biological ActivityReference
6-bromo-1H-indazole1,2,3-TriazoleModerate to good antimicrobial activity researchgate.netbanglajol.info

Rational Drug Design Strategies

Rational drug design strategies are employed to optimize the lead compound, this compound, for improved potency, selectivity, and pharmacokinetic properties. These strategies rely on an understanding of the three-dimensional structure of the biological target and the key interactions between the ligand and the target.

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. biotech-asia.org For indazole-based compounds, a pharmacophore model can be developed based on a set of known active molecules or the structure of the ligand-binding site of the target protein.

In the context of indazole-based kinase inhibitors, a typical pharmacophore model might include:

A hydrogen bond acceptor feature: The N2 atom of the indazole ring is often a key hydrogen bond acceptor, interacting with the hinge region of the kinase. nih.govnih.govresearchgate.net

A hydrogen bond donor feature: The hydroxyl group at the C5 position can act as a hydrogen bond donor.

Aromatic/hydrophobic regions: The bicyclic indazole ring itself provides a significant hydrophobic surface that can engage in van der Waals interactions with the target.

A halogen bond donor feature: The bromine atom at the C6 position can potentially form a halogen bond with an electron-rich atom in the binding pocket.

By understanding the key pharmacophoric features of this compound and its analogs, medicinal chemists can design new molecules that retain these essential features while modifying other parts of the structure to improve drug-like properties. For example, a pharmacophore model for fibroblast growth factor receptor (FGFR) kinase inhibitors has been developed based on an indazole scaffold, highlighting the importance of the indazole core in binding to the kinase. nih.govnih.govresearchgate.net

De Novo Design Approaches for this compound Analogs

De novo drug design strategies offer a powerful alternative to traditional high-throughput screening by constructing novel molecular structures with desired pharmacological properties from the ground up. These computational techniques aim to design ligands that are complementary in shape and chemical functionality to a specific biological target. In the context of this compound, a scaffold of interest in medicinal chemistry, de novo design can be instrumental in generating diverse and potent analogs, particularly as kinase inhibitors.

Fragment-based and knowledge-based computational approaches are central to the de novo design of indazole derivatives. These methods leverage structural information of the target protein to piece together novel inhibitors. For instance, in the design of inhibitors for Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division, in silico fragment-based and knowledge-based strategies have been successfully employed to identify novel indazole derivatives with potent inhibitory activity. This approach involves identifying and optimizing privileged scaffolds, like the indazole core, with various substituents to enhance binding affinity and selectivity for the target kinase. Computational modeling, in this context, is crucial for understanding how structural modifications can influence interactions with specific residues in the kinase binding pocket, thereby guiding the design of analogs with improved isoform selectivity.

The application of de novo design is not limited to a single kinase family. The versatile indazole scaffold has been the subject of computational design for various tyrosine kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In such studies, new indazole-based molecules are designed with pharmacophore characteristics tailored for VEGFR-2 inhibition. These designs often incorporate various bioisosteres that can interact with distinct regions of the ATP binding site. Molecular docking analyses are then used to evaluate the binding affinity and interaction patterns of these newly designed scaffolds with the target enzyme.

A key advantage of de novo design is the ability to explore a vast chemical space and generate novel chemotypes. For example, a fragment-led de novo design approach was utilized to discover a novel series of 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This strategy led to the identification of inhibitors with excellent ligand efficiencies. Similarly, structure-guided and knowledge-based design has been applied to synthesize 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).

The general workflow for the de novo design of analogs based on the this compound scaffold would typically involve the following steps:

Target Identification and Binding Site Analysis: Defining the target protein and characterizing the geometry and physicochemical properties of the active site.

Fragment Placement or Seeding: Placing small molecular fragments or a core scaffold like the indazole ring into the binding pocket.

Fragment Linking or Growing: Connecting the placed fragments or elongating the initial seed structure to generate a larger molecule that fills the binding site.

Scoring and Optimization: Evaluating the designed molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates are then selected for chemical synthesis and biological evaluation.

Computational tools such as Autodock, UCSF Chimera, and Biovia Discovery Studio Visualizer are often employed in these design processes to perform molecular docking and visualize protein-ligand interactions.

The following table illustrates a hypothetical application of de novo design principles to generate analogs of this compound, targeting a generic kinase. The designed analogs incorporate different functional groups at various positions of the indazole ring to explore potential interactions with the kinase active site.

Compound IDScaffoldR1 GroupR2 GroupDesign RationalePredicted Binding Affinity (kcal/mol)
Analog-1This compound-H-HParent Scaffold-7.2
Analog-2This compound-CH2-morpholine-HIntroduce a soluble morpholine group to interact with the solvent-exposed region.-8.5
Analog-3This compound-H-cyclopropylExplore hydrophobic interactions in a specific pocket of the active site.-7.9
Analog-4This compound-CH2-phenyl-HIntroduce a phenyl group for potential pi-pi stacking interactions.-9.1
Analog-5This compound-H-NH-SO2-CH3Incorporate a sulfonamide group to act as a hydrogen bond acceptor/donor.-8.8

This data illustrates how different functional groups can be computationally explored to enhance the binding affinity of the parent scaffold. The "Design Rationale" highlights the specific interactions being targeted with each modification, a key aspect of rational, de novo ligand design.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 1 Methyl 1h Indazol 5 Ol

Quantum Chemical Calculations

There is no publicly available research detailing the quantum chemical calculations for 6-bromo-1-methyl-1H-indazol-5-ol. Such calculations would provide valuable insights into the molecule's reactivity, stability, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, are not available in published literature. This analysis would be instrumental in predicting the compound's chemical reactivity and its tendency to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This visualization would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions and potential binding sites for electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis of this compound is not found in the scientific literature. NBO analysis would provide a deeper understanding of the electron density distribution, intramolecular charge transfer, and the nature of the chemical bonds within the molecule.

Molecular Docking Simulations and Ligand-Target Interactions

There are no specific molecular docking studies in the public domain that investigate the interaction of this compound with any biological target, including DNA gyrase.

Binding Affinities and Interaction Modes with Target Enzymes (e.g., DNA gyrase)

Information regarding the binding affinities (such as docking scores or inhibition constants) and the specific interaction modes of this compound with enzymes like DNA gyrase is not available. Docking studies would be necessary to predict how the compound might fit into the active site of a target protein and the strength of this interaction.

Identification of Key Residues for Ligand Binding

Without molecular docking studies, the key amino acid residues within a target enzyme that would be crucial for binding this compound cannot be identified. This information is fundamental for understanding the mechanism of action and for the rational design of more potent derivatives.

In Silico Prediction of Biological Activities

Computational methods serve as a powerful tool in modern drug discovery, enabling the prediction of a compound's behavior within a biological system before its synthesis and in vitro testing. For this compound, in silico studies can elucidate its potential pharmacokinetic properties and suggest therapeutic applications.

Computational Assessment of ADME/Tox Properties

Studies on various indazole derivatives have highlighted that the indazole core can act as a bioisostere for indoles and phenols, often leading to improved plasma clearance, oral bioavailability, and metabolic stability. nih.gov The presence of the bromine atom at the 6-position and the methyl group at the 1-position are expected to influence the lipophilicity and metabolic stability of the compound. The hydroxyl group at the 5-position can participate in hydrogen bonding, which may affect its solubility and binding to biological targets.

General ADME/Tox predictions for indazole derivatives often involve assessing parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govnih.gov Computational models, like the one provided by the SwissADME server, can offer predictions for these key descriptors.

Table 1: Predicted Physicochemical and ADME Properties of Indazole Derivatives

PropertyPredicted Value/Characteristic for Indazole DerivativesSignificance in Drug Discovery
Molecular Weight Generally falls within the "drug-like" range (< 500 g/mol )Influences absorption and distribution
Lipophilicity (logP) Varies based on substituents, but often moderateAffects solubility, permeability, and plasma protein binding
Aqueous Solubility Can be influenced by polar groups like hydroxylsCrucial for absorption and formulation
Human Intestinal Absorption Often predicted to be high for many indazole analogsA key factor for oral bioavailability
Blood-Brain Barrier (BBB) Permeation Variable; some derivatives may cross the BBBDetermines potential for CNS activity
Cytochrome P450 (CYP) Inhibition Some indazoles show potential for CYP inhibitionRisk of drug-drug interactions
Synthetic Accessibility Generally considered synthetically accessibleFeasibility of chemical synthesis

This table presents generalized predictions for indazole derivatives based on available literature and may not represent the exact values for this compound.

Prediction of Potential Therapeutic Applications

The structural features of this compound suggest several potential therapeutic applications based on the known biological activities of related indazole compounds.

Anticancer Activity: Numerous indazole derivatives have been investigated as anticancer agents. nih.gov They often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. nih.gov The 6-bromo-1H-indazole scaffold, in particular, has been a building block for compounds with demonstrated anticancer properties. researchgate.net Molecular docking studies on similar indazole derivatives have shown potential interactions with the ATP-binding sites of various kinases. nih.gov The specific substitution pattern of this compound could confer selectivity and potency towards certain cancer-related kinases.

Antimicrobial Activity: Indazole derivatives have also shown promise as antimicrobial agents. nih.govresearchgate.net The 6-bromo-1H-indazole moiety has been incorporated into molecules with activity against both bacteria and fungi. researchgate.net The mechanism of action is often proposed to involve the inhibition of essential microbial enzymes. researchgate.net In silico screening of compounds containing the 6-bromo-1H-indazole core has predicted antimicrobial potential. nih.gov

Anti-inflammatory and Analgesic Activity: Some indazole derivatives have been explored for their anti-inflammatory and analgesic properties. nih.gov These activities can be mediated through the inhibition of enzymes like cyclooxygenase (COX) or by targeting other pathways involved in inflammation and pain signaling. The structural similarity to known anti-inflammatory agents suggests that this compound could also possess such activities.

Table 2: Predicted Potential Therapeutic Targets for Indazole Derivatives

Therapeutic AreaPotential Molecular TargetsRationale based on Indazole Analogs
Oncology Protein Kinases (e.g., VEGFR, EGFR), Hypoxia-Inducible Factor-1α (HIF-1α)Inhibition of angiogenesis and cell proliferation
Infectious Diseases Bacterial and Fungal EnzymesDisruption of essential microbial processes
Inflammation Cyclooxygenase (COX) enzymes, other inflammatory mediatorsModulation of inflammatory pathways
Neurology Serotonin Receptors (e.g., 5-HT2A)Potential for psychoactive or neuro-modulatory effects

This table outlines potential therapeutic areas and targets for indazole derivatives based on published research. The specific activity of this compound would require experimental validation.

Future Perspectives and Research Directions for 6 Bromo 1 Methyl 1h Indazol 5 Ol

Exploration of Novel Synthetic Routes

The advancement of organic synthesis provides an opportunity to develop more efficient, scalable, and versatile methods for producing 6-bromo-1-methyl-1H-indazol-5-ol and its analogues. While classical methods for creating the indazole ring often involve multi-step procedures starting from functionalized benzenes, modern catalysis offers more direct pathways. researchgate.netthieme-connect.de

Future research should focus on late-stage functionalization and C-H activation techniques, which allow for the direct introduction or modification of chemical groups on the indazole core. nih.govrsc.org Transition-metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, have become powerful tools for constructing indazole derivatives with high efficiency and selectivity. nih.govnih.gov For instance, strategies like rhodium-catalyzed C-H activation followed by annulation (ring-forming) could provide novel entry points to the indazole system. nih.gov Exploring these modern methods could lead to higher yields, reduced waste, and the ability to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Aspect Classical Synthesis (e.g., Fischer Indazole Synthesis) Proposed Novel Routes (e.g., Metal-Catalyzed)
Starting Materials Often require pre-functionalized anilines or hydrazones. thieme-connect.deCan utilize simpler, more readily available aryl precursors. nih.gov
Efficiency May involve multiple steps with moderate overall yields.Fewer steps, potentially higher yields, and better atom economy. benthamscience.com
Versatility Functional group tolerance can be limited by harsh reaction conditions.High functional group tolerance allows for more diverse derivatives. nih.gov
Key Reactions Diazotization, cyclization via thermal or acidic conditions. thieme-connect.deC-H activation, cross-coupling, annulation. nih.govrsc.org

Development of Advanced Biological Assays

Given that many indazole-containing drugs function as protein kinase inhibitors, a key future direction is to screen this compound against a broad panel of human kinases. nih.govrsc.org Initial high-throughput screening can be performed using established platforms that measure the inhibition of kinase catalytic activity.

Beyond initial screening, advanced biological assays are crucial to understand the compound's mechanism of action and selectivity. nih.gov

Biochemical Assays: Radiometric assays, such as the HotSpot™ platform, directly measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, providing a gold-standard measurement of catalytic inhibition. nih.gov Other methods, like fluorescence polarization assays, offer non-radioactive alternatives. bioassaysys.com

Cellular Target Engagement Assays: To confirm that the compound interacts with its intended target within a living cell, technologies like the NanoBRET™ Target Engagement assay are invaluable. reactionbiology.compromega.com This assay measures the apparent affinity of a compound for its target in intact cells, providing more biologically relevant data than purely biochemical assays. reactionbiology.com

Cellular Pathway Analysis: Luminescent immunoassays can be used to measure the phosphorylation of specific proteins within cellular signaling pathways. promega.com This helps to confirm that target inhibition by the compound translates into the desired downstream biological effect.

Assay Type Purpose Example Technology
Biochemical Kinase Assay Determine direct inhibition of kinase catalytic activity (IC50).ADP-Glo™, HotSpot™ Radiometric Assay nih.govpromega.com
Kinase Selectivity Profiling Assess off-target effects by screening against a large panel of kinases.KinomeScan™, Broad Kinase Panels nih.gov
Cellular Target Engagement Confirm binding to the target kinase in a live cell environment (cellular affinity).NanoBRET™ Target Engagement promega.com
Cellular Phosphorylation Assay Measure the functional downstream effect of kinase inhibition in cells.Lumit™ Immunoassay Cellular Systems promega.com

Integration of Multi-Omics Data in Drug Discovery

To build a comprehensive understanding of the biological effects of this compound, integrating multi-omics data is a powerful, forward-looking strategy. nygen.ionih.gov This systems biology approach combines different layers of biological data to uncover novel insights into the compound's mechanism of action, identify patient populations who might benefit most, and discover new therapeutic targets. nih.govnih.gov

Genomics: Can identify specific genetic mutations in cancers or other diseases that confer sensitivity to the compound.

Transcriptomics (RNA-seq): Reveals how the compound alters gene expression, providing clues about the cellular pathways it affects.

Proteomics: Measures changes in protein levels and post-translational modifications (like phosphorylation) to directly observe the compound's impact on cellular signaling networks. nih.gov

Metabolomics: Analyzes changes in small-molecule metabolites, which can serve as biomarkers of the drug's activity.

By integrating these datasets, researchers can construct a holistic model of the drug's biological impact, accelerating target validation and reducing the risk of late-stage clinical trial failures. nygen.iobiomedgrid.com

Omics Layer Application in Drug Discovery for this compound
Genomics Identify patient populations with kinase mutations likely to respond to inhibition.
Transcriptomics Uncover gene expression signatures associated with drug response or resistance.
Proteomics Validate target engagement and map the impact on global cellular signaling pathways. nih.gov
Metabolomics Discover pharmacodynamic biomarkers to monitor drug activity in preclinical models.

Translational Research and Preclinical Development

The path from a promising compound to a potential therapeutic requires rigorous preclinical evaluation. For a compound like this compound, particularly if it shows promise as a kinase inhibitor, a focused translational research plan is essential.

The initial phase involves establishing robust in vitro models, such as cancer cell lines with known genetic drivers that the compound is hypothesized to target. Following this, evaluation in in vivo models is critical. The use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an animal model, is a powerful approach. These models better represent the heterogeneity of human cancers and can improve the predictive accuracy of preclinical studies.

A key goal of this phase is the development of pharmacodynamic (PD) biomarkers. These are measurable indicators that show the drug is engaging its target and having the desired biological effect in a living organism. For a kinase inhibitor, a PD biomarker could be a reduction in the phosphorylation of a downstream substrate protein, which can be measured in tumor tissue or surrogate tissues. Identifying such biomarkers is crucial for guiding development and for use in eventual clinical trials.

Stage Objective Key Activities
In Vitro Efficacy Demonstrate activity in relevant cell-based models.Cell viability assays in cancer cell lines; testing against cells with specific kinase mutations.
In Vivo Model Development Evaluate efficacy in a living system.Studies in cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Biomarker Discovery Identify markers of drug activity and patient response.Measure target phosphorylation in tumor tissue; use multi-omics to find response signatures. nih.gov
Preliminary Toxicology Assess the compound's initial tolerability profile.In vitro cytotoxicity against non-cancerous cells; in vivo tolerability studies in animal models.

Sustainability and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly vital in modern pharmaceutical development, aiming to make chemical processes more environmentally benign. numberanalytics.comrasayanjournal.co.in Future research into the synthesis of this compound should prioritize these principles.

Key areas for improvement include:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste by allowing small amounts of a catalyst to facilitate the reaction many times. numberanalytics.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemical methods (ball milling) can significantly reduce energy consumption and reaction times compared to conventional heating. rsc.orgunigoa.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby generating minimal waste. numberanalytics.com

By adopting these approaches, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible.

Green Chemistry Principle Application to Synthesis Potential Benefit
Prevention Design syntheses to minimize byproducts. numberanalytics.comReduced waste treatment costs and environmental impact.
Atom Economy Utilize reactions like cycloadditions that incorporate most atoms. numberanalytics.comMaximizes raw material efficiency.
Safer Solvents & Auxiliaries Replace hazardous solvents with water or bio-based solvents. mdpi.comImproved safety and reduced environmental pollution.
Design for Energy Efficiency Use microwave-assisted or ambient temperature reactions. rsc.orgLower energy consumption and faster reaction times.
Catalysis Employ transition metal or enzyme catalysts instead of bulk reagents. numberanalytics.comReduced waste and increased reaction selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-1-methyl-1H-indazol-5-ol, and how can intermediates be purified effectively?

  • Methodology :

  • Bromination : Introduce bromine at the 6-position of the indazole ring using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4) .
  • Methylation : Protect the indazole nitrogen with a methyl group via alkylation using methyl iodide and a base (e.g., K2CO3) in DMF .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure and purity of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the hydroxyl proton at C5 may show broad resonance (~δ 9–10 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 241.992 for C8H7BrN2O) .
  • HPLC : Monitor purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Protocols :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo-substituted aromatic ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group at C5 .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with antifungal targets?

  • Experimental Design :

  • In Vitro Assays : Test antifungal activity against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare with fluconazole as a control .
  • Mechanistic Studies : Perform molecular docking to assess binding to fungal CYP51 (lanosterol demethylase). Use homology models from C. albicans PDB templates .

Q. What strategies optimize the regioselectivity of bromination in indazole derivatives to avoid byproducts like 4-bromo or 7-bromo isomers?

  • Synthetic Optimization :

  • Directing Groups : Introduce electron-donating groups (e.g., –OCH3) at C5 to direct bromination to C6 via electrophilic aromatic substitution .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance C6 selectivity .

Q. How should researchers address discrepancies in biological activity data between structural analogs of this compound?

  • Data Analysis Framework :

  • SAR Studies : Compare analogs (e.g., 5-fluoro or 5-nitro substitutions) to identify critical substituents for activity. For example, 5-bromo analogs may exhibit enhanced lipophilicity and membrane penetration .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.